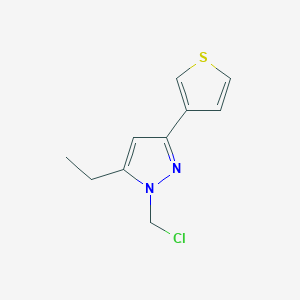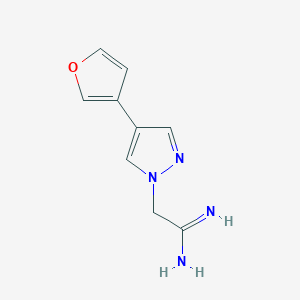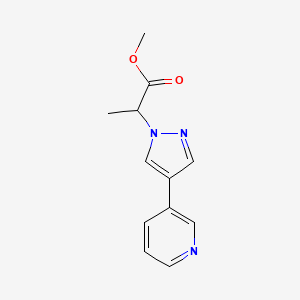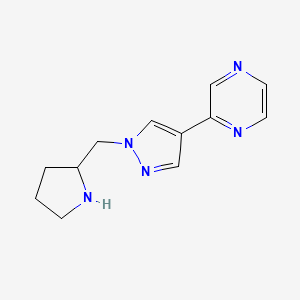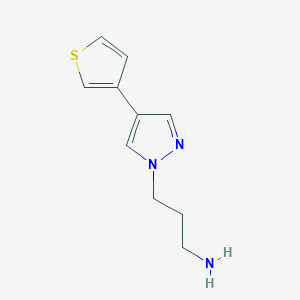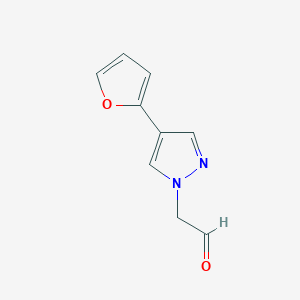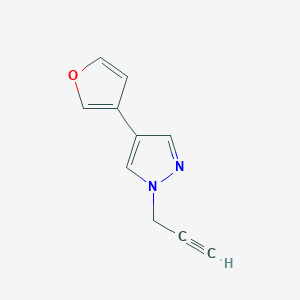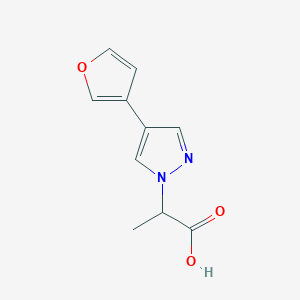
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid
Overview
Description
The compound “2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a propanoic acid group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. Propanoic acid is a carboxylic acid that consists of a three-carbon chain.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the propanoic acid group. The exact structure would depend on the positions of these groups in relation to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the propanoic acid group . The furan ring is aromatic and may undergo electrophilic substitution reactions. The pyrazole ring, containing two nitrogen atoms, is also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Catalytic Synthesis and Antioxidant Agents
A study detailed the catalytic synthesis of novel chalcone derivatives, highlighting their potent antioxidant activities. These compounds were synthesized using TiO2-ZnS in ethanol under reflux conditions, indicating the versatility of furan-based pyrazole derivatives in creating potent antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Another research focus is on the antimicrobial properties of furan-based pyrazole compounds. Studies have synthesized various derivatives and evaluated their effectiveness against different bacteria and fungi, revealing significant antimicrobial activity. This underscores the potential of these compounds in developing new antimicrobial agents (El-Wahab et al., 2011).
Molecular Docking and Antibacterial Activity
Molecular docking studies of newly synthesized pyrazole derivatives showed promising effects against gram-positive and gram-negative bacteria. This research indicates the importance of structural modifications in enhancing the biological activity of furan-based pyrazole compounds (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis of Antitubercular Agents
A series of furan-based pyrazole derivatives have been synthesized and tested for their antitubercular activity. The study highlights the potential of these compounds in addressing tuberculosis, showcasing the therapeutic applications of furan-based pyrazoles (Bhoot, Khunt, & Parekh, 2011).
Esterification and Transesterification Studies
Research has also explored the esterification and transesterification of 3-(furan-2-yl) propanoic acid, comparing the efficiency of ionic liquids and hexane as solvents. This study provides insights into the chemical processing applications of furan-based pyrazole compounds, highlighting their potential in synthesizing esters for various industrial applications (Vidya & Chadha, 2010).
Mechanism of Action
Target of Action
It has been observed that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be potential targets for this compound.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The resulting compound may interact with its targets, leading to changes that result in its antimicrobial activity.
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives . These interactions often involve the formation of reactive electrophilic species, which can further participate in various biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions often result in changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, which can impact its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, thereby influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its efficacy and role in various biochemical processes .
properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPMWVXBKSTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





